N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide
Description
N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a 10-ethyl substituent, an 11-oxo group, and a sulfamoyl-linked phenylacetamide moiety. Its molecular complexity and substituent arrangement distinguish it from structurally analogous compounds.
Properties
IUPAC Name |
N-[4-[(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-3-26-20-6-4-5-7-22(20)31-21-13-10-17(14-19(21)23(26)28)25-32(29,30)18-11-8-16(9-12-18)24-15(2)27/h4-14,25H,3H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNCWROYNYKIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide
Key Differences :
- Substituents: The butyl group (vs. The 3-nitro group introduces strong electron-withdrawing effects, which may enhance oxidative stability or modify receptor binding .
- Linkage : A phenyloxy bridge replaces the sulfamoyl linker, reducing hydrogen-bonding capacity and possibly affecting solubility or target affinity.
Implications :
The nitro group could confer higher reactivity or toxicity compared to the sulfamoyl group in the target compound. The longer alkyl chain (butyl) may improve tissue penetration but reduce metabolic stability.
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
Key Differences :
- Substituents: An acetyl group at position 10 (vs. The 4-methylbenzenesulfonamide moiety lacks the acetamide-phenyl linkage seen in the target compound .
- Molecular Formula : C₂₂H₂₀N₂O₄S (molar mass: 408.47 g/mol).
- Structural Features : Absence of an 11-oxo group reduces ketone-related reactivity, possibly stabilizing the compound under physiological conditions.
Implications :
The acetyl group may enhance water solubility compared to the ethyl group, while the methylbenzenesulfonamide could alter selectivity for sulfonamide-binding enzymes or receptors.
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in ’s compound may increase oxidative stress in biological systems, whereas the ethyl and acetyl groups in the target compound and ’s analog prioritize metabolic stability.
- Alkyl Chain Length : The ethyl group balances lipophilicity and metabolic clearance, while butyl () may prolong half-life but increase off-target interactions.
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